molecular formula C6H12O6 B1365095 L-Altrose

L-Altrose

Cat. No. B1365095
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-VSOAQEOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-altropyranose is the pyranose form of L-altrose. It is a L-altrose and an altropyranose. It is an enantiomer of a D-altropyranose.

Scientific Research Applications

Synthesis and Derivatives

L-Altrose has been explored in various chemical syntheses. For instance, Lunau and Meier (2012) developed a chemical synthesis method for L-altrose and its 6-deoxy derivative starting from D-galactose and D-fucose. This synthesis involved a Mitsunobu inversion of the open-chain D-hexoses as a key step (Lunau & Meier, 2012). Additionally, Hung et al. (2000, 2001) described convenient routes for the synthesis of L-altrose from various chemical compounds, highlighting the flexibility and potential of L-altrose in organic chemistry (Hung et al., 2000); (Hung et al., 2001).

Polysaccharides and Bacterial Lipopolysaccharides

L-Altrose has been identified in various natural sources and is significant in bacterial polysaccharides. Tako et al. (2012) identified 6-deoxy-D-altrose, an isomer of L-altrose, in an edible mushroom, which was a novel discovery in the natural environment (Tako et al., 2012). Stack and Ericsson (1988) developed methods for detecting and analyzing L-altrose in bacterial polysaccharides, which is crucial for understanding its role in bacterial structures (Stack & Ericsson, 1988).

Role in Bacterial Surface Glycans

Andolina et al. (2018) studied the role of L-altrose in bacterial surface glycans, particularly in the context of antibiotic-resistant bacteria. They developed a synthesis for derivatives of L-altrose to explore its biological significance and potential in combating drug-resistant bacterial infections (Andolina et al., 2018).

Enzymatic Production

Menavuvu et al. (2006) reported the novel substrate specificity of D-arabinose isomerase, which included L-altrose. This study showed the potential for enzymatic production of L-altrose from other sugars, which has implications for both biochemical research and industrial applications (Menavuvu et al., 2006).

Agricultural Implications

Kano et al. (2010) studied the effects of rare sugars, including D-altrose, on rice plants. They found that D-allose, a sugar related to D-altrose, had an inhibitory effect on growth but conferred resistance to bacterial blight, indicating potential agricultural applications of related sugars (Kano et al., 2010).

properties

Product Name

L-Altrose

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(3R,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6?/m0/s1

InChI Key

WQZGKKKJIJFFOK-VSOAQEOCSA-N

Isomeric SMILES

C([C@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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